5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine
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Overview
Description
Preparation Methods
The synthesis of 5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine involves several steps. One common synthetic route includes the reaction of 5-chloro-2-hydroxypyridine with oxetane-3-ol in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and may require heating to facilitate the reaction
Chemical Reactions Analysis
5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring and pyridine moiety are key structural features that contribute to its reactivity and biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine can be compared to other similar compounds, such as:
2-(oxetan-3-yloxy)pyridin-3-amine: Similar structure but lacks the chlorine atom, which may affect its reactivity and applications.
5-Chloro-2-hydroxypyridine: Lacks the oxetane ring, which may result in different chemical properties and uses.
2-Pyridinamine, 5-(3-oxetanyloxy): Another similar compound with slight variations in structure that can influence its behavior in chemical reactions.
The uniqueness of this compound lies in its specific combination of the oxetane ring and chlorine-substituted pyridine, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
5-chloro-2-(oxetan-3-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C8H9ClN2O2/c9-5-1-7(10)8(11-2-5)13-6-3-12-4-6/h1-2,6H,3-4,10H2 |
InChI Key |
VUXPMWZSBRRHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=N2)Cl)N |
Origin of Product |
United States |
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